1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

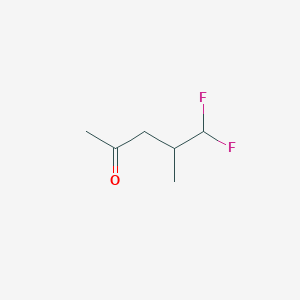

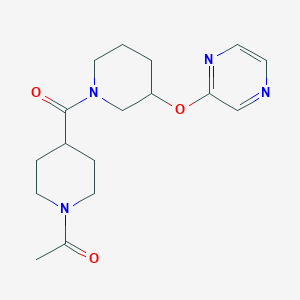

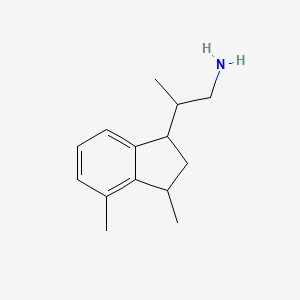

The compound , 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains an indole moiety, which is a common structure in many pharmaceuticals, a piperazine ring, which is known for its use in psychotropic drugs, and a dione functionality, which can impart various biological activities.

Synthesis Analysis

The synthesis of related piperazine-2,5-dione derivatives has been reported in the literature. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate in a multi-step process . Similarly, electrochemical synthesis methods have been employed to create arylthiobenzazoles from related piperazin-1-yl)ethanone compounds . Moreover, a simple synthesis involving a four-component cyclocondensation has been used to create piperazine derivatives, which could potentially be adapted for the synthesis of the compound . Additionally, symmetrical α-diones have been synthesized from 1,4-dimethyl-piperazine-2,3-dione using organometallic reagents , and indole derivatives have been prepared from piperazine-2,5-diones .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the hydrogen-bonding networks of polymorphic crystalline forms of a piperazine-2,5-dione derivative were analyzed using single-crystal X-ray analysis . These studies provide insights into the potential molecular interactions and conformations that could be expected for the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. Electrochemical oxidation has been used to generate p-quinone imine intermediates, which participate in Michael addition reactions with nucleophiles . This type of reactivity could be relevant for the compound , especially considering its dione functionality.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. Piperazine derivatives have been characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques could be applied to determine the physical and chemical properties of the compound . The solubility, melting point, and stability of the compound could also be inferred from the behavior of structurally related compounds.

科学的研究の応用

HIV-1 Inhibition

- Inhibition of HIV-1 Attachment : Derivatives of this compound, particularly those with modifications on the piperazine ring, have been identified as potent inhibitors of HIV-1 attachment. They interfere with the interaction of viral gp120 with the host cell receptor CD4, which is a critical step in the HIV infection process (Wang et al., 2009).

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some synthesized compounds demonstrated excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Luminescent Properties

- Photo-induced Electron Transfer : Piperazine substituted naphthalimide model compounds, related to the compound , have been studied for their luminescent properties. These studies provide insights into the fluorescence quantum yields and the potential application in pH probes and fluorescence quenching mechanisms (Gan, Chen, Chang, & Tian, 2003).

Antiasthmatic Activity

- Development of Antiasthmatic Agents : Derivatives of this compound were synthesized and screened for vasodilator activity, which is a critical component in the development of antiasthmatic agents. The compounds showed significant activity, indicating their potential in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Anticancer Activity

- Evaluation for Anticancer Activity : Compounds derived from piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, closely related to the compound , have been synthesized and evaluated for their anticancer activity. Some showed good anticancer activity against various cancer cell lines, indicating their potential in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).

Serotonin Antagonist Activity

- Serotonin Antagonists : Derivatives of 3-(4-fluorophenyl)-1H-indoles, including those with piperazinyl substitution, have been synthesized and studied for their potential as serotonin 5-HT2 antagonists, which is relevant in various neurological and psychiatric conditions (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

特性

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-15-20(18-5-3-4-6-19(18)24(15)2)21(27)22(28)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAHBGBRPWECEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)